molecular formula C5H8 B049018 1-Pentyne CAS No. 627-19-0

1-Pentyne

Cat. No. B049018
CAS RN: 627-19-0
M. Wt: 68.12 g/mol
InChI Key: IBXNCJKFFQIKKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Pentyne and its derivatives has been explored in various studies. For instance, an economical and safe procedure for synthesizing 2-hydroxy-4-pentynoic acid, a precursor to 'clickable' biodegradable polylactide, demonstrates the innovative approaches to producing this compound derivatives efficiently and safely (Zhang, Ren, & Baker, 2014).

Molecular Structure Analysis

The molecular structure and conformations of this compound have been examined, revealing a conformational mixture and providing insights into its structural dynamics. Studies using electron diffraction and infrared spectroscopy have shed light on the compound's gauche and anti conformations, contributing to our understanding of its molecular behavior (Trætteberg, Bakken, & Hopf, 1999).

Chemical Reactions and Properties

Research on this compound's chemical reactions highlights its role in hydrogenation processes and its interaction with catalysts. For instance, the hydrogenation of this compound over silica-supported palladium nanoparticles has been studied, revealing the formation of a palladium carbide-like phase, which impacts the catalyst's activity (Tew, Nachtegaal, Janousch, Huthwelker, & van Bokhoven, 2012).

Physical Properties Analysis

The synthesis and gas permeation properties of poly(4-methyl-2-pentyne) demonstrate this compound's utility in creating materials with high gas permeability. Such studies contribute to the development of new materials with specific physical properties for industrial applications (Morisato & Pinnau, 1996).

Chemical Properties Analysis

The adsorption and dissociation of molecules on copper clusters during the hydrogenation of this compound have been analyzed, providing insights into the chemical properties and reactivity of this compound on a molecular level. Such studies help in understanding the selectivity and efficiency of catalysts in reactions involving this compound (Ma, Melander, Weckman, Lipasti, Laasonen, & Akola, 2016).

Scientific Research Applications

  • Asymmetric Torsional Transitions and Conformational Analysis

    1-Pentyne has been studied for understanding fundamental asymmetric torsional transitions, conformational analysis, and electronic structure calculations (S. Bell et al., 1997).

  • Hydrosilylation Studies

    Research has been conducted on the hydrosilylation of triethylsilane using rhodium catalysts with this compound (K. A. Brady & T. Nile, 1981).

  • Vibrational Analysis

    Investigations into its vibrational analysis reveal two conformations and an energy difference of approximately zero between them, providing insights into molecular structures (G. A. Crowder & Harold Fick, 1986).

  • Hydrogenation Studies

    this compound has been used in studies focusing on the hydrogenation of pentynes under mild conditions (P. Lausarot et al., 1979).

  • Photoelectron Spectroscopy

    The carbon 1s photoelectron spectrum of this compound helps in understanding contributions from inequivalent carbon atoms, which is significant for research on the structure of carbon molecules (A. Holme et al., 2009).

  • Inactivation of Cytochrome P450

    5-phenyl-1-pentyne effectively inactivates cytochrome P450 2E1-dependent p-nitrophenol hydroxylation, indicating its potential application in biochemical and pharmacological studies (E. S. Roberts et al., 1998).

  • Microwave Rotational Spectrum Analysis

    The microwave rotational spectrum of this compound has been used to determine rotational constants, dipole moment components, and structural information (D. Damiani & A. Mirri, 1971).

Mechanism of Action

Target of Action

1-Pentyne is an organic compound with the formula CH3CH2CH2C≡CH . It is a terminal alkyne, which means it has a triple bond at the end of its carbon chain . The primary targets of this compound are the hydrogen atoms bonded to the terminal alkyne carbon .

Mode of Action

This compound interacts with its targets through a process known as deprotonation . This process involves the removal of a proton (H+) from the terminal alkyne carbon by strong bases such as sodium hydride (NaH) or sodium amide (NaNH2) . The product of this deprotonation is an alkynide anion, which is a good nucleophile and can be used in S N 2 reactions with primary substrates .

Biochemical Pathways

The deprotonation of this compound and subsequent S N 2 reaction introduces a new carbon portion in the product, forming a new carbon-carbon bond . This is a common method to synthesize internal alkynes with longer carbon chains . Additionally, this compound can be synthesized from alkenes through the electrophilic addition of a halogen to the alkene bond to form a dihaloalkane, followed by a double E2 elimination process .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known that this compound is a colorless liquid at room temperature , with a boiling point of 40.2 °C , indicating that it can easily transition to a gaseous state. This property could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The deprotonation of this compound and subsequent reactions result in the formation of new compounds with longer carbon chains . These reactions can be used in various studies of catalysis .

Safety and Hazards

1-Pentyne is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

pent-1-yne
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InChI

InChI=1S/C5H8/c1-3-5-4-2/h1H,4-5H2,2H3
Source PubChem
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InChI Key

IBXNCJKFFQIKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060835
Record name 1-Pentyne
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Molecular Weight

68.12 g/mol
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Physical Description

Colorless liquid; Not miscible or difficult to mix in water; [MSDSonline]
Record name 1-Pentyne
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Vapor Pressure

436.0 [mmHg]
Record name 1-Pentyne
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CAS RN

627-19-0
Record name 1-Pentyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-Pentyne?

A1: this compound has the molecular formula C₅H₈ and a molecular weight of 68.12 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers utilize various spectroscopic methods to analyze this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine its structure and microstructure [, , ], Infrared (IR) spectroscopy to identify functional groups [, ], and Raman spectroscopy for vibrational analysis [].

Q3: Are there any notable conformational preferences for this compound?

A3: Yes, this compound exhibits conformational isomerism. Studies using Far Infrared and Raman spectroscopy, combined with ab initio calculations, identified both gauche (synclinal) and trans (antiperiplanar) conformations around the C-C bond adjacent to the triple bond. The trans conformer, where the methyl group is trans to the acetylenic group, is slightly more stable [].

Q4: How does the structure of this compound influence its reactivity in polymerization reactions?

A4: The presence of the terminal alkyne group in this compound makes it a suitable monomer for polymerization using transition metal catalysts. Studies have shown that Mo- and W-based catalysts effectively polymerize this compound and its derivatives, while Ziegler-Natta catalysts show limited activity [, ].

Q5: How does the length of the alkyl chain in terminal alkynes affect their cyclization reactions with hydrogen halides?

A5: Research indicates that reacting 1-alkynes (from propyne to 1-hexyne) with hydrogen chloride leads to the formation of cyclodimerization products, namely 1,3-dialkyl-1,3-dichlorocyclobutanes, alongside the expected mono- and di-addition products. The specific isomers formed and their ratios depend on the alkyl chain length [, ].

Q6: How do metal catalysts influence the selectivity of this compound hydrogenation?

A6: The choice of metal catalyst and reaction conditions significantly impacts the selectivity of this compound hydrogenation. For example, palladium-based catalysts, particularly size-selected palladium nanoclusters, exhibit varying selectivity towards 1-pentene or pentane depending on the cluster size. Smaller clusters tend to favor partial hydrogenation to 1-pentene [].

Q7: What unique challenges arise in the catalytic hydrogenation of this compound?

A7: In situ X-ray absorption spectroscopy studies have revealed that a palladium carbide-like phase forms on the surface of silica-supported palladium nanoparticles during this compound hydrogenation. This carbide formation can hinder hydrogen diffusion into the catalyst and influence both the activity and selectivity of the catalyst [].

Q8: Can you elaborate on the role of Frustrated Lewis Pairs (FLPs) in this compound reactions?

A8: Research has explored the use of FLPs with this compound. In a study utilizing a zirconocene complex with a tethered borane Lewis acid, this compound underwent a 1,1-carboboration reaction instead of the expected 1,2-addition, highlighting the potential for FLPs to enable unconventional reactivity pathways with alkynes [].

Q9: How is computational chemistry used to understand the reactivity of this compound?

A9: Computational methods, including density functional theory (DFT) calculations, have been instrumental in studying the reaction mechanisms of this compound, such as its hydrogenation [] and its reaction with oxygen atoms []. These studies provide insights into reaction pathways, intermediates, and transition states, aiding in catalyst design and reaction optimization.

Q10: Can computational methods predict the performance of this compound in specific applications?

A10: Yes, computational techniques such as molecular dynamics simulations and Monte Carlo simulations using optimized Mie potentials have been employed to predict the thermodynamic properties of this compound, including vapor-liquid equilibria, critical properties, and binary phase diagrams, which are crucial for understanding its behavior in various applications [].

Q11: What are the applications of this compound in material science?

A11: this compound serves as a building block for synthesizing polymers with liquid crystalline properties. Researchers have used it to create polyacetylene derivatives with varying spacer lengths and bridge orientations, investigating their potential in electroconductive materials [].

Q12: How does the incorporation of this compound derivatives affect the properties of mixed matrix membranes?

A12: Studies investigating mixed matrix membranes for gas separation applications demonstrated that incorporating poly(4-methyl-1-pentyne) with NH2-MIL 53 metal-organic frameworks (MOFs) enhanced both the permeability and selectivity of the membranes for CO2/CH4 separation [].

Q13: Has this compound shown any potential for biological applications?

A13: While this compound itself has limited direct biological applications, derivatives like 5-phenyl-1-pentyne are valuable tools for studying metabolic pathways. Specifically, 5-phenyl-1-pentyne acts as a selective inhibitor of cytochrome P450 CYP2F2, aiding in understanding the role of specific enzymes in drug metabolism [, , , ].

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